6-(BENZYLSULFANYL)-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE
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Overview
Description
6-(BENZYLSULFANYL)-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a pyrano[3,4-c]pyridine core, which is a fused ring system containing both pyridine and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(BENZYLSULFANYL)-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrano[3,4-c]pyridine Core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group can be introduced via nucleophilic substitution reactions, where a suitable benzyl halide reacts with a thiol precursor.
Morpholinyl Group Addition: The morpholinyl group can be introduced through nucleophilic substitution reactions involving morpholine and an appropriate leaving group on the pyridine ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
6-(BENZYLSULFANYL)-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be carried out to introduce or replace functional groups on the pyridine or pyran rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Benzyl halides, methylating agents, and morpholine for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
6-(BENZYLSULFANYL)-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE has a wide range of scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound’s unique structure may allow it to interact with specific biological targets, leading to potential therapeutic applications.
Industry: It can be used in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 6-(BENZYLSULFANYL)-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit specific enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .
Comparison with Similar Compounds
Similar Compounds
2-(BENZYLSULFANYL)-4-(MORPHOLIN-4-YL)-6-PHENYLPYRIMIDINE-5-CARBONITRILE: This compound shares similar functional groups but has a pyrimidine core instead of a pyrano[3,4-c]pyridine core.
4-CHLORO-1H-PYRROLO[2,3-B]PYRIDINE-5-CARBONITRILE: This compound has a pyrrolo[2,3-b]pyridine core and a chloro substituent.
Uniqueness
6-(BENZYLSULFANYL)-3,3-DIMETHYL-8-(MORPHOLIN-4-YL)-1H,3H,4H-PYRANO[3,4-C]PYRIDINE-5-CARBONITRILE is unique due to its combination of a pyrano[3,4-c]pyridine core with benzylsulfanyl, dimethyl, and morpholinyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-benzylsulfanyl-3,3-dimethyl-8-morpholin-4-yl-1,4-dihydropyrano[3,4-c]pyridine-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c1-22(2)12-17-18(13-23)21(28-15-16-6-4-3-5-7-16)24-20(19(17)14-27-22)25-8-10-26-11-9-25/h3-7H,8-12,14-15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DASVZNAAIZXGLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(CO1)C(=NC(=C2C#N)SCC3=CC=CC=C3)N4CCOCC4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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